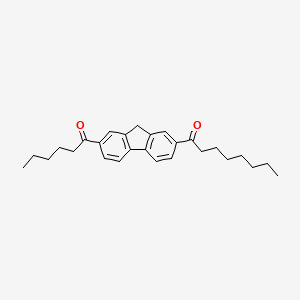
1,1,4-Trimethylcyclononane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4-Trimethylcyclononane is a cyclic hydrocarbon belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound, specifically, has three methyl groups attached to the cyclononane ring, making it a unique derivative of cyclononane .
Preparation Methods
The synthesis of 1,1,4-Trimethylcyclononane typically involves the alkylation of cyclononane. One common method is the Friedel-Crafts alkylation, where cyclononane reacts with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial production methods may involve the catalytic hydrogenation of precursors or the use of zeolite catalysts to facilitate the methylation process. These methods are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
1,1,4-Trimethylcyclononane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of ketones or carboxylic acids.
Reduction: Hydrogenation reactions can reduce any unsaturated bonds present in the compound, although this compound is already saturated.
Common reagents used in these reactions include halogens (chlorine, bromine), oxidizing agents (potassium permanganate, chromic acid), and reducing agents (hydrogen gas with a metal catalyst). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1,4-Trimethylcyclononane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cycloalkanes. Its derivatives are also studied for their potential use as intermediates in organic synthesis.
Biology: Research into its biological activity is limited, but it may serve as a reference compound in studies involving cyclic hydrocarbons.
Medicine: While not directly used in medicine, its derivatives could be explored for potential pharmacological activities.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism by which 1,1,4-Trimethylcyclononane exerts its effects is primarily through its chemical reactivity. As a hydrocarbon, it can participate in various chemical reactions that involve the breaking and forming of carbon-carbon and carbon-hydrogen bonds. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as oxidation or substitution .
Comparison with Similar Compounds
1,1,4-Trimethylcyclononane can be compared with other cycloalkanes like cyclohexane, cyclooctane, and cyclodecane. These compounds share similar cyclic structures but differ in the number of carbon atoms and the presence of substituents. The uniqueness of this compound lies in its specific methyl group arrangement, which influences its chemical properties and reactivity .
Similar compounds include:
Cyclohexane: A six-membered ring with no substituents.
Cyclooctane: An eight-membered ring with no substituents.
Cyclodecane: A ten-membered ring with no substituents.
Properties
CAS No. |
61244-38-0 |
|---|---|
Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
1,1,4-trimethylcyclononane |
InChI |
InChI=1S/C12H24/c1-11-7-5-4-6-9-12(2,3)10-8-11/h11H,4-10H2,1-3H3 |
InChI Key |
YZFBDTQWGHOXFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCC(CC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[(2-Benzyl-3-bromo-5-methoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14579690.png)
![2-Methoxy-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14579693.png)

![Methyl 2-[acetyl(phenyl)amino]benzoate](/img/structure/B14579707.png)
![3-(Anilinomethylidene)-1-oxaspiro[5.5]undecane-2,4-dione](/img/structure/B14579715.png)





![Methyl 2-[(4-methylphenyl)acetyl]benzoate](/img/structure/B14579761.png)


